6-Iodonicotinic acid
Description
Properties
IUPAC Name |
6-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGJGRDGMJRQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356040 | |
| Record name | 6-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-02-9 | |
| Record name | 6-Iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Laboratory-Scale Procedure
In a representative protocol, 30.00 g (190.4 mmol) of 6-chloronicotinic acid is added to a mixture of 27.97 g (186.6 mmol) NaI and 121.77 g (952.0 mmol) HI (57 wt% aqueous solution) at -78°C. The reaction mixture is gradually warmed to room temperature, then heated at 120–125°C for 42 hours. Post-reaction, the crude product is precipitated by pouring the mixture into chilled acetone (0°C), filtered, and washed with 1N sodium bisulfite (NaHSO₃) to yield a pale yellow solid.
Key Parameters:
| Parameter | Value |
|---|---|
| Molar Ratio | 6-Chloronicotinic acid : NaI : HI = 1 : 0.98 : 5.0 |
| Temperature Range | -78°C (initial) → 120–125°C (reflux) |
| Reaction Time | 42 hours |
| Workup | Precipitation in acetone, NaHSO₃ wash |
Proton NMR analysis (DMSO-d₆) confirms the product structure: δ 7.90 (dd, J = 8.1, 2 Hz), 7.99 (d, J = 8.1 Hz), 8.80 (d, J = 2 Hz).
Optimized Variants for Reduced Reaction Time
A modified protocol shortens the reaction duration to 40 hours by increasing the temperature to 100–130°C. Using 17.184 g (0.109 mol) of 6-chloronicotinic acid with 15.962 g (0.106 mol) NaI in 51 g HI, refluxing at elevated temperatures achieves comparable yields. Post-reaction processing remains consistent, with acetone precipitation and NaHSO₃ washing.
Comparative Analysis:
| Condition | Standard Protocol | Optimized Protocol |
|---|---|---|
| Temperature | 120–125°C | 100–130°C |
| Time | 42 hours | 40 hours |
| Yield | Not explicitly reported | Similar purity and isolation |
Alternative Pathways and Derivative Synthesis
Reaction Schema:
Industrial-Scale Production Considerations
Industrial synthesis scales the laboratory protocol while addressing challenges in purity and cost-efficiency. Key adjustments include:
-
Reagent Stoichiometry : Excess HI (5–10 mol equivalents) ensures complete substitution, minimizing unreacted starting material.
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Purification : Recrystallization from acetone-water mixtures replaces filtration, enhancing yield and purity.
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Waste Management : Recycling unreacted NaI and HI reduces environmental impact and production costs.
Critical Analysis of Methodologies
Advantages of NaI/HI System
Limitations and Mitigation Strategies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at position 6 undergoes nucleophilic displacement reactions under specific conditions. For example:
-
Coupling with spirocyclic hydantoins :
Reaction with (5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-amine at 110°C in dimethylacetamide (DMA) with diisopropylethylamine (DIPEA) yields a coupling product in 85% yield .
| Reaction Component | Conditions | Yield | Byproduct |
|---|---|---|---|
| 6-Iodonicotinic acid | DMA, DIPEA, 110°C, 16 hr | 85% | Impurity 7 (13%) |
This reaction is significantly faster than analogous chloronicotinate couplings due to iodine's superior leaving-group ability .
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions:
-
Thermal decarboxylation occurs at elevated temperatures (>150°C), producing 6-iodopyridine as the primary product.
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Acid-catalyzed pathways show lower efficiency compared to thermal routes, with yields rarely exceeding 40%.
Substituent Effects on Reactivity
FTIR and UV spectral studies reveal how substituents influence reactivity through electronic effects:
Table 1: IR Absorption Frequencies (C=O) and Substituent Constants
| Substituent | ν(C=O) (cm⁻¹) | σₚ (Polar) | σ₁ (Inductive) | σᵣ (Resonance) |
|---|---|---|---|---|
| H | 1700 | 0.00 | 0.00 | 0.00 |
| I | 1693 | 0.18 | 0.47 | -0.12 |
| Br | 1685 | 0.23 | 0.49 | -0.16 |
The iodine substituent exhibits moderate electron-withdrawing inductive effects (σ₁ = 0.47) and weak resonance donation (σᵣ = -0.12), making it less reactive toward electrophiles compared to bromo analogs .
Solvent-Dependent Reactivity
Kamlet-Taft analysis quantifies solvent effects on reaction outcomes:
Table 2: Kamlet-Taft Parameters for this compound
| Solvent | π* (Polarity) | α (HBD) | β (HBA) | ν(C=O) (cm⁻¹) |
|---|---|---|---|---|
| Methanol | 0.60 | 0.93 | 0.62 | 38.79 |
| Ethanol | 0.54 | 0.83 | 0.75 | 38.89 |
| Propan-2-ol | 0.48 | 0.76 | 0.84 | 38.79 |
The solvent polarity parameter (π*) shows a strong inverse correlation with C=O stretching frequency (R² = 0.924) . Protic solvents enhance decarboxylation rates due to hydrogen-bonding stabilization of transition states.
Scientific Research Applications
Medicinal Chemistry
6-Iodonicotinic acid is utilized as a key intermediate in the synthesis of biologically active compounds. Its applications in medicinal chemistry include:
- Synthesis of Pharmaceuticals : The compound serves as a building block for the development of various pharmaceuticals, particularly those targeting the central nervous system. For instance, it has been involved in synthesizing compounds that exhibit activity against neurological disorders .
- Palladium-Catalyzed Reactions : Recent studies have highlighted the role of this compound in palladium-catalyzed C–N coupling reactions, which are pivotal in creating nitrogen-containing heterocycles that are often found in drug candidates . This method allows for the efficient formation of complex molecules with high specificity.
Organic Synthesis
This compound is a versatile reagent in organic synthesis due to its ability to undergo various transformations:
- Substitution Reactions : The iodine atom can be replaced with other functional groups, allowing for the derivatization of the compound into more complex structures. This property is particularly useful in synthesizing target compounds for research and development .
- Directed Lithiation : The compound can be subjected to directed lithiation techniques, which facilitate the introduction of new substituents at specific positions on the aromatic ring. This method enhances the efficiency of synthesizing derivatives with desired pharmacological properties .
Materials Science
In materials science, this compound has potential applications in:
- Development of Sensors : Research indicates that derivatives of this compound can be used to create sensors for detecting heavy metals and other pollutants. The unique electronic properties imparted by the iodine atom make these derivatives suitable for sensor applications .
- Polymer Chemistry : It can serve as a monomer or co-monomer in the synthesis of functional polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Iodonicotinic acid is primarily related to its ability to interact with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors involved in various biochemical pathways. For example, it has been studied for its potential to inhibit carbonic anhydrase III, an enzyme implicated in dyslipidemia and cancer progression . The iodine atom at the 6-position plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key physicochemical properties and safety data for 6-iodonicotinic acid and structurally related compounds:
Structural and Functional Differences
- Substitution Position: this compound vs. 5-Iodonicotinic acid: The iodine position (6 vs. Halogen vs.
Biological Activity
6-Iodonicotinic acid (6-INA) is a halogenated derivative of nicotinic acid that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activities of 6-INA, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by an iodine atom at the 6-position of the pyridine ring, which significantly influences its biological activity. The presence of iodine can enhance binding affinity to various biological targets and alter pharmacokinetic properties compared to non-iodinated analogs. Its molecular formula is CHINO, with a molecular weight of approximately 263.03 g/mol.
Antitumor Activity
Research has indicated that 6-INA exhibits potent antitumor properties. A study demonstrated that derivatives of 6-INA showed low IC values in inhibiting the proliferation of various cancer cell lines. For instance, in KB human tumor cells, 6-INA displayed an IC of less than 1 nM, making it significantly more effective than other compounds tested in the same series . The mechanism involves inhibition of glycinamide ribonucleotide formyltransferase, a key enzyme in de novo purine biosynthesis, suggesting its role as a potential chemotherapeutic agent.
| Cell Line | IC (nM) | Mechanism |
|---|---|---|
| KB Cells | <1 | Inhibition of glycinamide ribonucleotide formyltransferase |
| NCI-IGROV1 EOC Cells | 0.68 ± 0.10 | Inhibition of de novo purine biosynthesis |
Neuropharmacological Effects
The compound's interaction with nicotinic receptors has been explored, indicating potential applications in treating neurological disorders. The iodine substitution enhances the binding affinity to nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection. This suggests that 6-INA could be beneficial in developing treatments for conditions such as Alzheimer's disease and schizophrenia.
Structure-Activity Relationship (SAR)
The biological efficacy of 6-INA can be attributed to its structural modifications compared to other nicotinic acid derivatives. Studies have shown that substituents at the 6-position significantly influence the compound's spectral properties and biological activity. For example, the Hammett equation was employed to analyze the influence of substituents on the IR absorption frequencies, revealing a strong correlation between substituent effects and biological activity .
| Substituent | IR Frequency (cm) | Biological Activity |
|---|---|---|
| Hydrogen | 39.75 | Baseline |
| Iodine | 39.75 | Enhanced activity due to increased binding affinity |
In Vivo Efficacy
In vivo studies have demonstrated that 6-INA effectively reduces tumor growth in xenograft models. For instance, subcutaneous IGROV1 tumor xenografts in SCID mice treated with 6-INA showed significant tumor size reduction compared to control groups . This highlights its potential as a candidate for further clinical development.
Comparative Analysis with Other Compounds
Comparative studies with other halogenated nicotinic acids reveal that 6-INA consistently outperforms its counterparts in terms of potency and selectivity against tumor cells. For example, while other analogs exhibited IC values exceeding 1000 nM, 6-INA maintained low nanomolar efficacy across multiple assays .
Q & A
Q. How can researchers preemptively address ethical concerns in studies involving this compound’s potential therapeutic applications?
- Methodological Answer : Adhere to ICH guidelines for preclinical testing, including cytotoxicity assays (e.g., MTT on multiple cell lines) and metabolic stability studies. Disclose conflicts of interest and validate animal model relevance through literature precedents. Share negative results to reduce publication bias .
Q. What steps are essential for ensuring reproducibility in synthetic methodologies involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
